5-chloro-1,3-benzothiazole-2-thiol
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Overview
Description
5-chloro-1,3-benzothiazole-2-thiol is a heterocyclic compound that features a benzothiazole ring with a chlorine atom at the 5-position and a thiol group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-1,3-benzothiazole-2-thiol involves the reaction of 2-aminothiophenol with chlorinating agents under controlled conditions. For example, the reaction of 2-aminothiophenol with thionyl chloride (SOCl₂) in the presence of a base like pyridine can yield this compound . Another method involves the cyclization of 2-chlorobenzenethiol with sulfur and a suitable oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or primary amines under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1,3-benzothiazole-2-thiol varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA topoisomerases and protein kinases.
Enzyme Inhibition: Acts as an inhibitor of thyroid peroxidase and other enzymes, interfering with their normal function.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Similar structure but lacks the chlorine atom at the 5-position.
5-nitro-1,3-benzothiazole-2-thiol: Contains a nitro group instead of a chlorine atom, exhibiting different reactivity and biological activity.
2-mercaptobenzoxazole: Similar thiol group but with an oxazole ring instead of a thiazole ring, used in different industrial applications.
Uniqueness
5-chloro-1,3-benzothiazole-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYDKCVZNMNZCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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